molecular formula C₂₆H₃₄D₇NSn B1140429 N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine CAS No. 1310383-84-6

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine

Cat. No.: B1140429
CAS No.: 1310383-84-6
M. Wt: 493.36
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Description

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine is a complex organic compound that features a naphthalene ring substituted with a tributyltin group and a methylamine group. This compound is notable for its unique structure, which combines elements of organotin chemistry with deuterated naphthalene, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine typically involves multiple steps, starting with the preparation of the naphthalene-d7 core. This is followed by the introduction of the tributyltin group through a palladium-catalyzed coupling reaction. The final step involves the addition of the methylamine group under controlled conditions to ensure the desired E-configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include rigorous purification steps such as column chromatography and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine can undergo various chemical reactions, including:

    Oxidation: The tributyltin group can be oxidized to form tributyltin oxide.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions include tributyltin oxide, dihydronaphthalene derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine exerts its effects involves its interaction with specific molecular targets. The tributyltin group is known to interact with cellular membranes, potentially disrupting membrane integrity and function. The naphthalene core can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(E)-3-Tributyltinallyl-1-naphthalene-methylamine: Similar structure but without deuteration.

    N-(E)-3-Tributyltinallyl-2-naphthalene-d7-methylamine: Similar structure with a different substitution pattern on the naphthalene ring.

    N-(E)-3-Tributyltinallyl-1-naphthalene-d7-ethylamine: Similar structure with an ethylamine group instead of a methylamine group.

Uniqueness

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine is unique due to its deuterated naphthalene core, which can provide insights into reaction mechanisms and molecular interactions through isotopic labeling. This compound’s combination of organotin and deuterated aromatic chemistry makes it a valuable tool in both fundamental and applied research.

Properties

IUPAC Name

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-3-tributylstannylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N.3C4H9.Sn/c1-2-10-15-11-13-8-5-7-12-6-3-4-9-14(12)13;3*1-3-4-2;/h1-9,15H,10-11H2;3*1,3-4H2,2H3;/i3D,4D,5D,6D,7D,8D,9D;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHCFCJLUZMISU-OBRQZUGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/[Sn](CCCC)(CCCC)CCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662214
Record name (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-84-6
Record name (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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